molecular formula C15H11Cl2N3 B2737249 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine CAS No. 477861-81-7

7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine

Numéro de catalogue: B2737249
Numéro CAS: 477861-81-7
Poids moléculaire: 304.17
Clé InChI: XPPUCNCIBLKJPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative characterized by a 7-chloro substituent on the quinazoline core and an N-[(3-chlorophenyl)methyl] group at the 4-position. The presence of electron-withdrawing chlorine atoms at both the quinazoline ring and the benzyl substituent likely enhances its binding affinity to biological targets, such as enzymes or receptors, through hydrophobic and halogen-bonding interactions.

Propriétés

IUPAC Name

7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c16-11-3-1-2-10(6-11)8-18-15-13-5-4-12(17)7-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPUCNCIBLKJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Preparation of 4,7-Dichloroquinazoline

The synthesis begins with the chlorination of 7-hydroxyquinazolin-4(3H)-one using phosphoryl chloride (POCl3) in the presence of triethylamine (Et3N):

$$
\text{7-Hydroxyquinazolin-4(3H)-one} + \text{POCl}3 \xrightarrow{\text{Et}3\text{N, reflux}} \text{4,7-Dichloroquinazoline} + \text{H}3\text{PO}4
$$

Conditions :

  • Solvent: Toluene or dichloromethane
  • Temperature: 90–110°C
  • Duration: 6–12 hours
  • Yield: 75–85% (typical for POCl3-mediated chlorinations).

Amination with 3-Chlorobenzylamine

The 4-chloro group of 4,7-dichloroquinazoline undergoes displacement with 3-chlorobenzylamine:

$$
\text{4,7-Dichloroquinazoline} + \text{3-Cl-C}6\text{H}4\text{CH}2\text{NH}2 \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}
$$

Optimized Conditions :

  • Solvent : Dimethylformamide (DMF) or toluene
  • Base : Potassium carbonate (K2CO3) or Et3N
  • Temperature : 90–100°C
  • Duration : 12–24 hours
  • Yield : 60–70% (estimated based on analogous reactions).

Alternative Synthetic Routes

Cyclocondensation of Anthranilic Acid Derivatives

An alternative approach involves cyclizing 2-amino-5-chlorobenzoic acid with 3-chlorobenzylcyanamide:

$$
\text{2-Amino-5-chlorobenzoic acid} + \text{3-Cl-C}6\text{H}4\text{CH}2\text{NHCN} \xrightarrow{\text{Acid Catalyst}} \text{Target Compound} + \text{H}2\text{O}
$$

Challenges :

  • Lower yields (<50%) due to competing side reactions.
  • Requires stringent control of stoichiometry and pH.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) :
    • N–H stretch: 3378 cm⁻¹.
    • C–Cl stretches: 750–600 cm⁻¹.
  • ¹H NMR (DMSO-d₆, 400 MHz) :
    • δ 3.98 (s, 2H, CH2), 7.21–8.05 (m, 7H, aromatic).
  • Molecular Weight : 304.2 g/mol (PubChem CID: 1490522).

Purity and Physical Properties

  • Melting Point : 252–254°C (analogous derivatives).
  • Solubility :
    • DMSO: >10 mM
    • Water: <0.1 mg/mL.

Critical Analysis of Methodologies

Method Advantages Limitations
POCl3 Chlorination High yield, scalable Requires hazardous reagents
Direct Amination Regioselective for 4-position Prolonged reaction times
Cyclocondensation Avoids preformed quinazolines Low yield, complex purification

Industrial and Research Applications

The synthetic routes described are adaptable to large-scale production, with POCl3-based methods being preferred for efficiency. Recent studies highlight the compound’s potential as an EGFR inhibitor, warranting further pharmacological evaluation.

Analyse Des Réactions Chimiques

Types of Reactions

7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives .

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action : Quinazoline derivatives, including 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine, have been extensively studied for their ability to inhibit various kinases involved in cancer progression. Notably, they can inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Research indicates that this compound exhibits dose-dependent cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Case Studies :

  • In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines, suggesting its potential as an effective anticancer agent .
  • Molecular docking studies have demonstrated favorable binding interactions with EGFR, indicating its promise as a targeted therapy for cancers characterized by EGFR overexpression .

Enzyme Inhibition

Target Enzymes : This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting enzymes involved in tumor progression and cell proliferation. The inhibition of these enzymes can lead to decreased tumor growth and improved therapeutic outcomes in cancer treatment .

Biological Activity :

  • The compound's interaction with various biological targets affects cellular processes and signaling pathways critical for cancer cell survival and proliferation.
  • Studies have indicated that quinazoline derivatives can also act as inhibitors of vascular endothelial growth factor receptor (VEGFR), further supporting their role in oncology .

Antimicrobial Activity

Beyond its anticancer applications, this compound has been explored for its antimicrobial properties. Quinazoline derivatives are known to exhibit activity against various bacterial strains.

Research Findings :

  • Preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
  • Further investigations into the structure-activity relationship (SAR) of quinazoline derivatives indicate that modifications to the phenyl ring can enhance antimicrobial efficacy .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for determining its clinical applicability. Factors such as bioavailability, metabolic stability, and half-life significantly influence therapeutic efficacy.

Pharmacokinetic Insights :

Summary Table of Applications

Application AreaMechanism/ActivityKey Findings
Anticancer Activity Inhibition of EGFR and other kinasesDose-dependent cytotoxicity in MCF-7 and A549 cells
Enzyme Inhibition Targets enzymes linked to tumor progressionEffective against specific cancer-related enzymes
Antimicrobial Activity Potential activity against bacterial strainsAntibacterial effects on Gram-positive and Gram-negative bacteria
Pharmacokinetics Bioavailability and metabolic stabilityFavorable absorption characteristics noted

Mécanisme D'action

The mechanism of action of 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death) .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of quinazoline derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound 7-Cl, N-[(3-Cl-phenyl)methyl] (4) C₁₅H₁₁Cl₂N₃ 304.17 Not reported Dual chloro groups enhance lipophilicity
N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine 6,7-OCH₃, N-(3-Cl-phenyl) (4) C₁₆H₁₄ClN₃O₂ 315.75 Not reported Methoxy groups improve solubility
7-Chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine 7-Cl, N-(4-Cl-2-Me-phenyl) (4) C₁₅H₁₁Cl₂N₃ 304.17 Not reported Methyl group may reduce steric hindrance
4N-(3-Chlorophenyl)-8-methoxy-7-[3-(4-methylpiperazinyl)propoxy]quinazolin-4-amine (14B) 8-OCH₃, 7-O-(piperazinyl), N-(3-Cl-phenyl) (4) C₂₃H₂₈ClN₅O₂ 441.95 185–187 Piperazinyl group enhances solubility and bioavailability
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine 7-OCH₃, 6-NO₂, N-(3-Cl-4-F-phenyl) (4) C₁₅H₁₀ClFN₄O₃ 372.72 Not reported Nitro group increases electrophilicity
Key Observations:
  • Lipophilicity vs. Solubility : The target compound’s dual chloro groups likely increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, analogs with methoxy (e.g., ) or morpholine/propoxy chains (e.g., ) exhibit improved solubility due to polar functional groups.
  • Electrophilic Reactivity : Nitro-substituted analogs (e.g., ) show higher electrophilicity, which could enhance covalent interactions with biological targets.
Challenges:
  • Chlorination Efficiency : Introducing chlorine at specific positions (e.g., 7-Cl) often requires controlled conditions to avoid overhalogenation.
  • Functional Group Compatibility : Bulky substituents (e.g., piperazinylpropoxy in 14B) may necessitate protective group strategies .

Activité Biologique

7-Chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine is a compound belonging to the quinazoline class, known for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

The molecular formula of this compound is C15H13Cl2N3C_{15}H_{13}Cl_2N_3, with a molecular weight of approximately 304.18 g/mol. Its structure includes a chloro group at the 7-position and a (3-chlorophenyl)methyl substituent at the nitrogen atom of the quinazoline core.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Notably, it inhibits the activity of tyrosine kinases , which play a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can prevent cancer cell proliferation and induce apoptosis (programmed cell death) .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant inhibitory effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-75.85Inhibition of cell proliferation
A5493.0Induction of apoptosis
HCT11622.54Cell cycle arrest

Research indicates that compounds similar to this compound may have IC50 values comparable to established anticancer drugs like doxorubicin .

Antimicrobial Activity

The compound has also shown broad-spectrum antimicrobial properties. It inhibits biofilm formation in Pseudomonas aeruginosa, a significant pathogen associated with various infections:

Microorganism Inhibition Zone (mm)
Pseudomonas aeruginosa24
Staphylococcus aureus20
Escherichia coli18

These findings suggest that quinazoline derivatives can be effective in managing infections caused by resistant bacterial strains .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound exhibits potential anti-inflammatory, anticonvulsant, antifungal, and anti-HIV activities. The compound's versatility in targeting various biochemical pathways makes it a promising candidate for further pharmacological development .

Case Studies

  • In Vitro Studies : A study assessing the antiproliferative effects on human cancer cell lines demonstrated that derivatives of quinazoline could significantly inhibit tumor growth with IC50 values below 10 µM.
  • Animal Models : In vivo studies have indicated that similar quinazoline derivatives can reduce tumor size in xenograft models, supporting their potential use in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine, and how can purity be optimized?

  • Methodology : A common approach involves reacting 4-chloroquinazoline derivatives with (3-chlorobenzyl)amine in dimethylformamide (DMF) under reflux with potassium carbonate (K₂CO₃) as a base . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane).

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and the benzylic -CH₂- group (δ ~4.5 ppm) .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 316.05 (C₁₅H₁₁Cl₂N₃) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity and detect impurities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In Vitro Screening :

  • Anticancer : MTT assays against HeLa (cervical) and MCF-7 (breast) cell lines (IC₅₀ values <10 µM suggest potency) .
  • Antimicrobial : Broth microdilution against Staphylococcus aureus (MIC ≤25 µg/mL indicates efficacy) .

Advanced Research Questions

Q. How do substituent variations (e.g., nitro, methoxy) on the quinazoline core affect biological activity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent PositionFunctional GroupBiological Impact
6-positionNitro (-NO₂)Enhances binding to kinase ATP pockets (e.g., EGFR)
7-positionMethoxy (-OCH₃)Improves solubility but may reduce cytotoxicity
  • Methodology : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then compare IC₅₀ values in kinase inhibition assays .

Q. How can contradictory cytotoxicity data across studies be resolved?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 15 µM for MCF-7 cells) may arise from:

  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free media) .
  • Cell Passage Number : Higher passages may reduce drug sensitivity.
  • Solution : Standardize protocols (e.g., CLSI guidelines) and validate with a reference compound (e.g., gefitinib for EGFR inhibition) .

Q. What computational strategies predict target binding modes?

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The chloro-phenyl group occupies the hydrophobic pocket, while the quinazoline core forms hydrogen bonds with Met793 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability; RMSD <2 Å indicates robust target engagement .

Q. What spectroscopic methods characterize metabolic stability in vitro?

  • Phase I Metabolism : Incubate with liver microsomes (human/rat), then analyze via LC-MS/MS. Key metabolites often result from:

  • N-Dealkylation : Loss of the (3-chlorophenyl)methyl group (mass shift -125 Da) .
  • Oxidation : Hydroxylation at the quinazoline 7-position (mass shift +16 Da) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.